L-ARGININE:HCL (13C6; 15N4)
Description
BenchChem offers high-quality L-ARGININE:HCL (13C6; 15N4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ARGININE:HCL (13C6; 15N4) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
220.59 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Proteomics: SILAC Methodology
The primary application of L-Arginine:HCl (13C6; 15N4) is within the SILAC methodology, which allows for the quantitative analysis of proteins in complex biological samples. This technique involves:
- Metabolic Labeling : Cells are cultured in media containing heavy isotopes of amino acids, leading to the incorporation of labeled amino acids into newly synthesized proteins.
- Mass Spectrometry Analysis : Following protein extraction, mass spectrometry is used to differentiate between heavy and light peptides, enabling quantification of protein expression levels.
Table 1: Comparison of SILAC Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Cancer Research | Identifying differentially expressed proteins in tumor vs. normal tissues | High sensitivity and specificity |
| Drug Development | Assessing target engagement and biomarker identification | Real-time monitoring of protein interactions |
| Metabolic Studies | Understanding metabolic fluxes and pathways | Insight into cellular metabolism |
Metabolomics Research
L-Arginine:HCl (13C6; 15N4) is also employed as a labeled standard in quantitative metabolomics. This application focuses on:
- Quantifying Metabolites : The compound serves as an internal standard for measuring levels of related metabolites such as citrulline and dimethylarginines.
- Pathway Analysis : Researchers can track the conversion rates of L-arginine into nitric oxide and other metabolites, providing insights into metabolic disorders.
Case Study Example : A study utilized L-Arginine (15N4) to investigate the uptake and efflux mechanisms in human endothelial cells. The findings demonstrated significant differences in the handling of endogenous versus exogenous arginine, highlighting its role in vascular health .
NMR Spectroscopy
L-Arginine:HCl (13C6; 15N4) has applications in nuclear magnetic resonance (NMR) spectroscopy for studying protein structures and dynamics. This includes:
- Titration Studies : Monitoring pKa values and conformational changes of proteins upon ligand binding.
- Structural Biology : Elucidating the three-dimensional structures of proteins by analyzing labeled residues.
Research Findings
Recent studies have reported various findings using L-Arginine:HCl (13C6; 15N4):
- Protein Quantification : Using SILAC with L-Arginine, researchers achieved over 99% labeling efficiency, allowing for precise quantification across multiple experimental conditions .
- Metabolic Pathways : The use of this compound has enabled detailed mapping of arginine metabolism, revealing critical insights into its role in nitric oxide production and cardiovascular health .
- Cellular Dynamics : Investigations into cellular responses to stress have shown that labeled arginine can effectively track changes in protein synthesis rates under varying conditions .
Preparation Methods
Preparation of Stock Solutions
The isotopically labeled L-arginine hydrochloride is generally supplied as a dry powder and requires dissolution into suitable solvents to prepare stock solutions for experimental use. The preparation methods emphasize ensuring complete dissolution and stability:
- Solvent Selection: Water is the primary solvent due to high solubility (125 mg/mL), but ultrasonic treatment and mild heating (37°C) are often necessary to fully dissolve the compound.
- Stock Solution Concentrations: Common stock solutions are prepared at concentrations such as 1 mM, 5 mM, and 10 mM, with volumes adjusted based on the amount of compound used.
| Amount of L-ARGININE:HCL (13C6; 15N4) | Volume of Water for 1 mM Solution (mL) | Volume of Water for 5 mM Solution (mL) | Volume of Water for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.5333 | 0.9067 | 0.4533 |
| 5 mg | 22.6665 | 4.5333 | 2.2666 |
| 10 mg | 45.333 | 9.0666 | 4.5333 |
- Storage of Solutions: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Storage at -80°C is recommended for up to 6 months, while storage at -20°C limits usability to 1 month.
In Vivo Formulation Preparation
For biological applications, especially in vivo studies, the compound is formulated to ensure bioavailability and stability:
- Stepwise Solvent Addition: The formulation involves dissolving the compound first in DMSO to create a master stock solution. Subsequently, co-solvents such as PEG300, Tween 80, and water or corn oil are added sequentially with mixing and clarification at each step.
- Physical Aids: Vortexing, ultrasonic bath, or mild heating are used to aid dissolution and ensure clarity before proceeding to the next solvent addition.
- Order of Addition: Strict order is maintained to prevent precipitation or cloudiness, ensuring a clear final solution suitable for administration.
Summary Table of Preparation Parameters
| Preparation Aspect | Details |
|---|---|
| Chemical Synthesis | Biosynthetic incorporation via microbial fermentation or enzymatic synthesis with labeled precursors |
| Stock Solution Solvent | Water (125 mg/mL solubility with ultrasonic assistance) |
| Common Stock Concentrations | 1 mM, 5 mM, 10 mM |
| Stock Solution Volumes (1 mg) | 4.5333 mL (1 mM), 0.9067 mL (5 mM), 0.4533 mL (10 mM) |
| Storage Conditions | Dry powder: 2-8°C protected from light; solutions: -80°C (6 months), -20°C (1 month) |
| In Vivo Formulation | Sequential addition of DMSO, PEG300, Tween 80, water/corn oil with mixing and clarification |
| Physical Aids for Dissolution | Ultrasonic bath, vortexing, mild heating (37°C) |
| Analytical Use | Internal standard for LC-MS/MS quantification of arginine and metabolites |
Q & A
Basic Research Questions
Q. How is L-ARGININE:HCl (13C6; 15N4) synthesized, and what methods ensure isotopic purity validation?
- Methodological Answer : The compound is synthesized via isotopic substitution, replacing six carbon atoms with ¹³C and four nitrogen atoms with ¹⁵N. Validation involves mass spectrometry (MS) to confirm isotopic enrichment (>99% purity) and nuclear magnetic resonance (NMR) to verify structural integrity. Researchers must cross-reference supplier certificates (e.g., Cambridge Isotope Laboratories, Thermo Scientific) and conduct in-house MS analysis to rule out contamination .
Q. What are the key considerations when incorporating L-ARGININE:HCl (13C6; 15N4) into SILAC-based proteomics workflows?
- Methodological Answer :
- Cell Culture Adaptation : Ensure cells are fully adapted to the labeled medium over ≥5 cell doublings to achieve >95% incorporation .
- Media Formulation : Use arginine-free media supplemented with L-ARGININE:HCl (13C6; 15N4) to avoid unlabeled arginine carryover.
- Cross-Validation : Pair with ¹³C₆-lysine for multiplexed experiments and validate labeling efficiency via MS/MS fragment ion analysis .
Q. How does isotopic labeling in L-ARGININE:HCl (13C6; 15N4) enhance metabolic pathway tracking compared to unlabeled analogs?
- Methodological Answer : The ¹³C and ¹⁵N labels increase the molecular mass by 10 Da (6 from ¹³C, 4 from ¹⁵N), enabling precise detection via high-resolution MS. This allows differentiation between endogenous and exogenous arginine in flux studies. For example, in urea cycle analysis, labeled arginine facilitates quantification of metabolites like citrulline and ornithine without interference from natural isotopes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux data when using L-ARGININE:HCl (13C6; 15N4)?
- Methodological Answer : Discrepancies often arise from incomplete isotopic steady-state or compartmentalization (e.g., mitochondrial vs. cytosolic pools). Mitigation strategies include:
- Time-Course Sampling : Track label incorporation at multiple time points to confirm equilibrium.
- Compartment-Specific MS : Use subcellular fractionation coupled with MS to isolate mitochondrial and cytosolic pools.
- Computational Modeling : Apply tools like INCA (Isotopomer Network Compartmental Analysis) to reconcile flux distributions .
Q. What experimental designs optimize the use of L-ARGININE:HCl (13C6; 15N4) in multi-omics studies (e.g., proteomics-metabolomics integration)?
- Methodological Answer :
- Parallel Labeling : Use SILAC for proteomics and ¹³C/¹⁵N tracers for metabolomics. For example, pair L-ARGININE:HCl (13C6; 15N4) with ¹³C₆-glucose to trace carbon flow into TCA cycle intermediates.
- Data Alignment : Employ software like MaxQuant (proteomics) and XCMS (metabolomics) with shared isotopic correction algorithms to align datasets .
Q. What are the mechanistic implications of using L-ARGININE:HCl (13C6; 15N4) in nitric oxide (NO) synthase studies?
- Methodological Answer : Labeled arginine allows tracking of NO synthesis via conversion to ¹³C/¹⁵N-citrulline. Researchers should:
- Quantify Isotopomers : Use LC-MS/MS to distinguish between NO-dependent (citrulline-labeled) and NO-independent pathways.
- Inhibit Competing Pathways : Apply inhibitors like L-NAME to isolate NOS activity and reduce confounding signals .
Data Validation and Contradiction Analysis
Q. How should researchers validate isotopic purity in L-ARGININE:HCl (13C6; 15N4) batches to prevent experimental artifacts?
- Methodological Answer :
- Supplier Certification : Require certificates detailing isotopic enrichment (e.g., ¹³C: 99%, ¹⁵N: 99%) and impurity profiles.
- In-House QC : Perform FT-ICR MS to detect trace unlabeled arginine (<0.5%) and NMR to confirm absence of structural analogs (e.g., homoarginine) .
Q. What are common pitfalls in interpreting SILAC data when using L-ARGININE:HCl (13C6; 15N4), and how can they be addressed?
- Methodological Answer :
- Arginine-to-Proline Conversion : Some cell lines metabolize arginine to proline, introducing unplanned labels. Use proline-free media or confirm proline isotopic profiles.
- Label Recycling : Degraded proteins release labeled arginine, causing reincorporation. Use "heavy" media throughout the experiment and monitor recycling via MS1-level quantification .
Methodological Frameworks
Q. How can the PICO/FINER frameworks guide research questions involving L-ARGININE:HCl (13C6; 15N4)?
- Methodological Answer :
- PICO : Define the Population (e.g., HEK293 cells), Intervention (labeled arginine supplementation), Comparison (unlabeled controls), and Outcome (protein synthesis rates).
- FINER : Ensure questions are Feasible (adequate MS access), Interesting (novel flux mechanisms), Novel (untested pathways), Ethical (cell line compliance), and Relevant (disease models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
